N-Methyl-D-serine
Overview
Description
N-Methyl-D-serine is a derivative of the amino acid D-serine . It is a direct, full agonist at the D-serine/glycine modulatory site of the N-methyl-D-aspartate-type glutamate receptors (NMDARs) . NMDARs play key roles in excitatory neurotransmission and are involved in several important processes, including learning, behavior, and synaptic plasticity .
Synthesis Analysis
D-serine is synthesized by a serine racemase (SR) enzyme, which directly converts L-serine to D-serine . The SR enzyme is a bifunctional enzyme, producing both D-serine and pyruvate in cultured cells and in vitro . Transfection of SR into HEK 293 cells elicits synthesis of D-serine and augmented release of pyruvate to culture media .
Molecular Structure Analysis
The molecular structure of N-Methyl-D-serine is closely related to the NMDA receptor. D-serine and glycine bind to one subunit, GluN1, while glutamate binds to the other, GluN2 . These agonists bind to the receptor’s bi-lobed ligand-binding domains (LBDs), which close around the agonist during receptor activation .
Chemical Reactions Analysis
D-serine is critical for complex behaviors, such as cognition and social behavior, where dysregulation of its synthesis and release has been implicated in many pathological conditions . The amino acid in the supernatant was derivatized into fluorescent diastereomers by ortho-phthaldialdehyde and N-isobutyryl-L-cysteine (a chiral compound) at alkaline pH .
Scientific Research Applications
Serine's Role in Cellular Processes
N-Methyl-D-serine, a variant of the amino acid serine, plays a vital role in cellular processes. Serine is indispensable metabolically and contributes significantly to various cellular functions. It is a primary source of one-carbon units for methylation reactions through S-adenosylmethionine generation. This aspect of serine metabolism is crucial in mammalian tissues for controlling methyl group transfer. The synthesis and regulation of serine metabolism have implications in several physiological and pathological states, including cancer due to its role in one-carbon metabolism (Kalhan & Hanson, 2012).
Serine in Neuromodulation
N-Methyl-D-serine acts as a coagonist of N-methyl-D-aspartate (NMDA) receptors in the brain, with D-serine being a more potent agonist than glycine. This relationship is significant as it suggests the role of serine in modulating synaptic responses. Studies show that degradation of D-serine can attenuate NMDA receptor-mediated neurotransmission, highlighting its potential as a neuromodulator (Mothet et al., 2000). Moreover, the distribution of D-serine in the human central nervous system is heterogeneous, which may reflect the functional diversity of glutamatergic neurons (Suzuki et al., 2017).
D-serine in Neurophysiology and Pathophysiology
The presence and function of D-serine in the vertebrate retina have been established, suggesting its role in regulating the sensitivity of NMDA receptors under physiological conditions. This finding opens up new questions about glial cells' role in modulating neuronal excitability through D-serine release (Stevens et al., 2003). Additionally, D-serine is linked to several neurological disorders, including schizophrenia and Alzheimer's disease, and is synthesized by a pyridoxal 5′‐phosphate-dependent serine racemase (Yoshimura & Goto, 2008).
D-serine and Schizophrenia
Abnormal NMDA receptor function, potentially influenced by D-serine levels, has been implicated in the pathophysiology of schizophrenia. Genetic associations of D-serine metabolism with schizophrenia suggest its significant role in this condition. Studies have shown that mice with a mutation leading to reduced D-serine levels displayed behaviors relevant to schizophrenia, indicating the potential contribution of altered D-serine metabolism to this disorder (Labrie et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(2R)-3-hydroxy-2-(methylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFABYLDRXJYID-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415335 | |
Record name | N-METHYL-D-SERINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-D-serine | |
CAS RN |
915405-01-5 | |
Record name | N-METHYL-D-SERINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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